molecular formula C24H22N2O5 B2484655 Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 478081-16-2

Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No. B2484655
CAS RN: 478081-16-2
M. Wt: 418.449
InChI Key: ZQIBKRAVANPBTI-UHFFFAOYSA-N
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Description

“Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate” is a chemical compound with a complex structure. It contains an indole ring, which is a prevalent moiety in many natural products and drugs . The compound also includes a pyrido ring, an ethyl ester group, and a methoxyanilino group .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, indole derivatives are often synthesized through various methods, including annulation of a pyrimidine ring to 2-aminoindoles .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes an indole ring, a pyrido ring, an ethyl ester group, and a methoxyanilino group .


Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound are not available in the search results .

Scientific Research Applications

Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)

Climate Change Adaptation Solutions

Safety and Hazards

Specific safety and hazard information for this compound is not available in the search results .

properties

IUPAC Name

ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-3-30-24(28)23-19-12-11-18(14-21(19)26-13-5-4-6-20(23)26)31-15-22(27)25-16-7-9-17(29-2)10-8-16/h4-14H,3,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIBKRAVANPBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate

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